Cas no 935466-69-6 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine)

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine structure
935466-69-6 structure
Product Name:4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
Numero CAS:935466-69-6
MF:C7H6ClN3
MW:167.595639705658
MDL:MFCD12924391
CID:827418
PubChem ID:53408365
Update Time:2024-10-26

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-chloro-1H-Pyrrolo[2,3-b]pyridin-6-amine
    • 6-Amino-4-chloro-7-azaindole
    • 1H-Pyrrolo[2,3-b]pyridin-6-amine, 4-chloro-
    • MAFCXVAJLGPFLY-UHFFFAOYSA-N
    • SB14229
    • FCH1163350
    • AX8217065
    • AB0032300
    • 4-Chloro-pyrrolo-[2,3-b]pyridine-6-amine
    • X5594
    • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ylamine
    • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (ACI)
    • CS-0038772
    • SCHEMBL5429185
    • AKOS016846093
    • SY097315
    • DTXSID20696242
    • MFCD12924391
    • 935466-69-6
    • DS-16330
    • DB-357910
    • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
    • MDL: MFCD12924391
    • Inchi: 1S/C7H6ClN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
    • Chiave InChI: MAFCXVAJLGPFLY-UHFFFAOYSA-N
    • Sorrisi: ClC1C2=C(NC=C2)N=C(N)C=1

Proprietà calcolate

  • Massa esatta: 167.025
  • Massa monoisotopica: 167.025
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 153
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 54.7
  • XLogP3: 1.6

Proprietà sperimentali

  • Densità: 1.533
  • Punto di fusione: 140℃

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM132531-100mg
4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
935466-69-6 95%+
100mg
$117 2021-08-05
Chemenu
CM132531-250mg
4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
935466-69-6 95%+
250mg
$171 2021-08-05
Chemenu
CM132531-1g
4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
935466-69-6 95%+
1g
$329 2021-08-05
Chemenu
CM132531-10g
4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
935466-69-6 95%+
10g
$2371 2021-08-05
abcr
AB449090-1 g
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine; .
935466-69-6
1g
€371.10 2023-07-18
abcr
AB449090-5 g
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine; .
935466-69-6
5g
€1,132.70 2023-07-18
ChemScence
CS-0038772-100mg
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
935466-69-6 ≥97.0%
100mg
$45.0 2022-04-26
ChemScence
CS-0038772-250mg
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
935466-69-6 ≥97.0%
250mg
$69.0 2022-04-26
ChemScence
CS-0038772-1g
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
935466-69-6 ≥97.0%
1g
$172.0 2022-04-26
ChemScence
CS-0038772-5g
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
935466-69-6 ≥97.0%
5g
$604.0 2022-04-26

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Dimethyl sulfate Solvents: Acetonitrile ;  14 h, 55 - 60 °C
1.2 Reagents: Ammonia Solvents: Methanol ;  overnight, 50 - 55 °C
Riferimento
The first practical and efficient one-pot synthesis of 6-substituted 7-azaindoles via a Reissert-Henze reaction
Storz, Thomas; Bartberger, Michael D.; Sukits, Steven; Wilde, Chris; Soukup, Troy, Synthesis, 2008, (2), 201-214

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Dimethyl sulfate Solvents: Acetonitrile ;  14 h, 55 - 60 °C
1.2 Reagents: Ammonia Solvents: Methanol ;  0 - 4 °C; 4 h, 50 °C
Riferimento
Preparation of heterocyclic compounds as 11β-HSD1 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Dimethyl sulfate Solvents: Acetonitrile ;  rt; rt → 55 °C; 12 h, 55 °C; 55 °C → 0 °C
1.2 Reagents: Ammonia Solvents: Ethanol ;  0 °C → 45 °C; 3 d, 45 °C
Riferimento
Preparation of heterocyclic compounds as JAK1 kinase inhibitors
, Korea, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ;  rt; overnight, 55 - 60 °C; 60 °C → rt
1.2 Reagents: Ammonia Solvents: Ethanol ;  cooled; 4 h, rt; 60 h, 45 °C
Riferimento
Aminopyridinecarboxamide compounds and their preparation, pharmaceutical compositions and use in the treatment of angiogenesis mediated diseases
, World Intellectual Property Organization, , ,

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine Raw materials

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine Preparation Products

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:935466-69-6)4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
Numero d'ordine:A857670
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:08
Prezzo ($):431.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935466-69-6)4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
A857670
Purezza:99%
Quantità:5g
Prezzo ($):431.0
Email